Mth-DL-leucine
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Overview
Description
Mth-DL-leucine is an organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and a substituted imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mth-DL-leucine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted urea with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Mth-DL-leucine undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Various substituted imidazolidinones depending on the reagents used.
Scientific Research Applications
Mth-DL-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mth-DL-leucine involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinone ring structure also allows for interactions with various biological pathways, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2-methylpropyl)-4-imidazolidinone: Lacks the thioxo group, leading to different chemical reactivity.
2-Thioxo-4-imidazolidinone: Similar structure but without the methyl and isobutyl substitutions.
Uniqueness
Mth-DL-leucine is unique due to the presence of both the thioxo group and the specific substitutions on the imidazolidinone ring
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUATVCMZVINTLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910376 |
Source
|
Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-72-8 |
Source
|
Record name | 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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